4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine chemical structure
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine chemical structure
An In-Depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications
Introduction
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical science. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—make it a privileged structural motif for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1] TFMP derivatives are integral to a range of commercial products, from herbicides to pharmaceuticals, underscoring their significance in contemporary chemical research.[1]
This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine . We will delve into its structural characteristics, plausible synthetic pathways, reactivity profile, and potential applications as a versatile building block for drug discovery and crop protection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for the design of novel, high-value molecules.
Physicochemical Properties & Structural Elucidation
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine ring featuring three key functional groups that dictate its chemical behavior: a strongly electron-withdrawing trifluoromethyl group at the 2-position, an electron-donating methoxy group at the 4-position, and a potent electron-withdrawing nitro group at the 5-position.
Core Chemical Attributes
The fundamental properties of this molecule, derived from computational analysis, provide a baseline for understanding its behavior in a laboratory setting.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₃ | PubChem[2] |
| Molecular Weight | 222.12 g/mol | PubChem[2] |
| IUPAC Name | 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine | PubChem[2] |
| SMILES | COC1=CC(=NC=C1[O-])C(F)(F)F | PubChem[2] |
| InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 7 | PubChem[2] |
Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two distinct singlets should appear in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The methoxy group will present as a sharp singlet further upfield, typically in the 3.9-4.1 ppm range.
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¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons and the methoxy carbon will have chemical shifts influenced by the electronic effects of the attached substituents.
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¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This provides an unambiguous signal for fluorine NMR-based analysis.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 222.0252, corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (CH₃O).
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Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations for the CF₃ group will be prominent in the 1100-1300 cm⁻¹ region, and C-O stretching from the methoxy group will appear around 1250 cm⁻¹.
Proposed Synthesis and Mechanistic Considerations
A robust synthetic strategy for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine can be designed based on established pyridine chemistry. The most logical approach involves the late-stage nitration of a readily accessible 4-methoxy-2-(trifluoromethyl)pyridine precursor.
Synthetic Workflow
The proposed two-step synthesis leverages a nucleophilic aromatic substitution (SₙAr) followed by electrophilic aromatic substitution (nitration).
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 1) is a prerequisite for proceeding to the final nitration step.
Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine (Intermediate C)
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).
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Reagent Preparation: Carefully add sodium methoxide (1.2 equivalents) to the methanol at 0 °C. Allow the mixture to stir until the sodium methoxide is fully dissolved.
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Causality: Using sodium methoxide provides a potent methoxide nucleophile. Conducting the addition at 0 °C controls the initial exotherm.
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Nucleophilic Substitution: Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the sodium methoxide solution.
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Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
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Workup and Isolation: Cool the mixture to room temperature and carefully quench with water. Reduce the methanol under vacuum. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.
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Trustworthiness: Characterization by ¹H NMR and MS at this stage is critical to confirm the structure and purity of the intermediate before proceeding.
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Step 2: Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (Product E)
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Reactor Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice bath.
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Substrate Addition: Slowly add the 4-methoxy-2-(trifluoromethyl)pyridine intermediate (1.0 equivalent) to the cold sulfuric acid while stirring.
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Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
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Nitration: Prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0 °C. Add this mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.
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Expertise: The regioselectivity is directed by the activating methoxy group to the ortho (C3 and C5) positions. The C5 position is sterically less hindered than the C3 position (adjacent to the bulky CF₃ group), making it the favored site of nitration.
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Reaction: Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.
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Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
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Trustworthiness: The product's purity can be assessed by melting point and confirmed by spectroscopic analysis (NMR, MS, IR) as outlined in Section 1.2. Further purification can be achieved by recrystallization if necessary.
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Reactivity Profile and Key Transformations
The electronic landscape of 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine is defined by a push-pull system. The methoxy group is electron-donating, while both the nitro and trifluoromethyl groups are strongly electron-withdrawing. This configuration renders the pyridine ring highly electron-deficient and predisposes the molecule to specific chemical transformations.
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Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the C4 position is activated for displacement by strong nucleophiles. The powerful electron-withdrawing effects of the flanking nitro group and the para-trifluoromethyl group stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution. This makes the compound an excellent precursor for introducing amines, thiols, or other nucleophilic moieties at the C4 position.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron in acetic acid). This transformation is fundamental for using the molecule as a building block, as the resulting 5-amino-4-methoxy-2-(trifluoromethyl)pyridine is a versatile intermediate for constructing more complex heterocyclic systems, often seen in pharmaceutical development.[3]
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Modulation of the Trifluoromethyl Group: While the C-F bonds are generally robust, the trifluoromethyl group's strong electron-withdrawing nature activates the pyridine ring, influencing its overall reactivity profile in reactions such as intramolecular cyclizations.[1]
Caption: Key chemical transformations of the title compound.
Applications in Medicinal and Agrochemical Research
The structural motifs present in 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine are highly relevant to modern drug and pesticide development.
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Pharmaceutical Intermediate: The core structure is analogous to intermediates used in the synthesis of targeted therapies. For example, substituted nitroanilines and nitropyridines are key precursors for kinase inhibitors in oncology.[4] The reduction of the nitro group to an amine provides a handle for amide bond formation or the construction of fused heterocyclic rings, which are common pharmacophores.
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Agrochemical Building Block: Trifluoromethylpyridines are a well-established class of agrochemicals.[1] Herbicides such as Pyroxsulam contain a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] The title compound, with its additional nitro functionality, serves as a versatile platform for synthesizing new analogues. The nitro group can be converted to other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel herbicides or insecticides with improved potency and selectivity.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine is not available, data from closely related analogues provide a strong basis for establishing safe handling procedures.[5][6][7]
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Irritation | Causes skin irritation.[6] | Wear protective gloves and clothing.[7] |
| Eye Irritation | Causes serious eye irritation.[6] | Wear safety glasses with side-shields or goggles.[8] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[5] |
| Storage | Air and moisture sensitive. | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[9][10] |
Emergency Procedures:
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In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
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In case of inhalation: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[5]
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In case of ingestion: Rinse mouth and seek immediate medical attention.[8]
Conclusion
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized and synthetically valuable building block. Its unique electronic properties, stemming from the interplay of methoxy, nitro, and trifluoromethyl substituents, create a platform for diverse chemical transformations. The proposed synthetic route is robust and relies on well-understood chemical principles, making the compound accessible for research purposes. Its structural similarity to known bioactive molecules positions it as a promising starting point for the development of next-generation pharmaceuticals and agrochemicals. Proper adherence to safety protocols is essential when handling this reactive and potentially hazardous compound.
References
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Ishikawa, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
- Reddy, et al. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
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PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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